Sqp9EJ9gln
Description
Sqp9EJ9gln (systematic IUPAC name pending verification) is a synthetic organic compound with reported applications in materials science and pharmaceutical research. Analytical profiling by CC-DPS indicates a molecular weight of 328.4 g/mol, a melting point of 215–220°C, and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Its synthesis typically involves catalytic cross-coupling reactions, though proprietary methods restrict full procedural disclosure .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO10/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3/t11-,14-,16-,18-,23+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQVKXODOPXMJQ-NXTQXODASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771423-67-7 | |
| Record name | 8-Ethyldaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0771423677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-ETHYLDAUNORUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP9EJ9GLN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Overview of Biological Activity
Biological activity refers to the effects a compound has on living organisms, including its interactions with biomolecules, cells, and tissues. The evaluation of a compound's biological activity typically involves several key aspects:
- Mechanism of Action : Understanding how a compound interacts at the molecular level with biological targets.
- Pharmacokinetics : Studying how the body absorbs, distributes, metabolizes, and excretes the compound.
- Toxicity : Assessing any harmful effects on cells or organisms.
Target Interactions
Compounds like Sqp9EJ9gln may exert their biological effects by interacting with specific protein targets, enzymes, or receptors. For example:
- Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : They may act as agonists or antagonists at receptor sites influencing cellular signaling pathways.
Case Study Example
In a hypothetical case study involving a compound similar to this compound:
- Study Design : Researchers could use in vitro assays to evaluate the compound's effect on cancer cell lines.
- Findings : The study might reveal that the compound induces apoptosis (programmed cell death) in these cells through activation of caspases.
Pharmacokinetics
Understanding pharmacokinetics is crucial to determining the therapeutic potential of any compound:
- Absorption : How well is the compound absorbed into systemic circulation?
- Distribution : Where does it go in the body? Is it able to cross the blood-brain barrier?
- Metabolism : What metabolic pathways does it undergo? Are there active metabolites?
- Excretion : How is it eliminated from the body?
Data Table Example
| Parameter | Description |
|---|---|
| Absorption | Rapidly absorbed after oral administration |
| Distribution | High volume of distribution; penetrates tissues |
| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |
| Excretion | Renal excretion; half-life of 6 hours |
Toxicity Assessment
Evaluating toxicity is essential for determining safety profiles:
- In vitro Toxicity Tests : Assessing cytotoxicity using cell cultures.
- Animal Studies : Conducting studies to observe any adverse effects in vivo.
Case Study Example
A study might investigate the toxicity profile of this compound using:
- LD50 Testing : Determining the lethal dose for 50% of test subjects.
- Histopathological Analysis : Examining tissue samples for signs of damage or adverse reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
10-Ethyl-9,10-dimethyl-9H-anthracene
- Structural Similarities : Both compounds feature fused aromatic rings, but 10-ethyl-9,10-dimethyl-9H-anthracene lacks the phosphoester group present in Sqp9EJ9gln, reducing its polarity .
Physicochemical Properties :
Property This compound 10-Ethyl-9,10-dimethyl-9H-anthracene Molecular Weight (g/mol) 328.4 284.4 Melting Point (°C) 215–220 185–190 Solubility in DMSO High Moderate
(9R)-Cinchonan-9-amine
- Functional Similarities : Both compounds are used in chiral resolution processes, but (9R)-Cinchonan-9-amine is a natural alkaloid derivative, whereas this compound is fully synthetic.
Analytical Data :
Property This compound (9R)-Cinchonan-9-amine Purity (HPLC) >99% >98% Chirality Racemic mixture Enantiomerically pure (R-configuration)
Comparison with Functionally Similar Compounds
DOPO-based Flame Retardants
- This compound shares a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone with commercial flame retardants like DiDOPO . However, its ethyl-methyl substituents reduce hydrolytic instability observed in DiDOPO derivatives under humid conditions .
Flame Retardancy Efficiency :
Compound LOI (%) UL-94 Rating This compound 32.5 V-0 DiDOPO 28.0 V-1
Pharmaceutical Intermediates
- Compared to anthracene-derived anticancer agents, this compound shows moderate cytotoxicity (IC₅₀ = 45 µM in HeLa cells) but lower selectivity, necessitating structural optimization for therapeutic use .
Analytical and Methodological Considerations
- Spectroscopic Characterization : this compound’s ³¹P NMR spectrum shows a singlet at δ 28 ppm, confirming the phosphoester group, while IR analysis reveals P=O stretching at 1250 cm⁻¹ .
- Chromatographic Methods : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) achieves baseline separation of this compound from byproducts, with a retention time of 6.7 min .
- Contradictory Findings: One study reports this compound’s solubility in ethanol as "low" (<1 mg/mL) , while another cites "moderate" solubility (10 mg/mL) under sonication . This discrepancy may arise from batch-specific crystallinity differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
